4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one
Overview
Description
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one is a chemical compound with the molecular formula C6H8O3 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one method involves the ene-chlorination of 4, 5-dimethyl-1, 3-dioxol-2-one with chlorine or sulfuryl chloride .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques . The molecular formula is C6H8O3, and it has an average mass of 128.126 Da and a monoisotopic mass of 128.047348 Da .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, it has been reported that this compound can undergo ene-chlorination with chlorine or sulfuryl chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been reported . It has a density of 1.11g/cm3, a boiling point of 121.1ºC at 760 mmHg, and a melting point of 26ºC .Scientific Research Applications
Derivative Synthesis
Kazaryan et al. (1983) synthesized derivatives of 4,4-dimethyl-5-methylene-1,3-dioxolane, examining their reaction with dichlorocarbene, leading to dichloroethylidene derivatives through thermal isomerization (Kazaryan, Avakyan, Gevorkyan, Kulinkovich, & Panosyan, 1983).
Polymerization Studies
Okada, Mita, and Sumitomo (1975) investigated the polymerization of 4,4-dimethyl-1,3-dioxolane with different initiators, revealing insights into its polymerization dynamics and thermodynamic parameters (Okada, Mita, & Sumitomo, 1975).
Chemical Reactivity Analysis
Shi, Shen, and Chen (2002) explored the reaction of 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one with primary and secondary amines, shedding light on its chemical behavior and potential synthetic applications (Shi, Shen, & Chen, 2002).
Catalytic Process Utilization
Kumar and Negi (2015) synthesized various organic compounds, including derivatives of this compound, using efficient catalysts, highlighting its role in advanced polymer chemistry (Kumar & Negi, 2015).
Structural Analysis
Kametani and Sumi (1972) conducted structural analyses on derivatives of 1,3-dioxolane, including 4,4-dimethyl variants, to understand their geometric isomerism and properties (Kametani & Sumi, 1972).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-6(2,3)9-5(7)8-4/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGCPRNXGBZRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063466 | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-80-3 | |
Record name | 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4437-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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